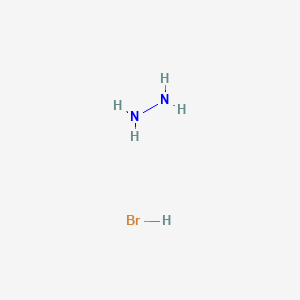

Hydrazine monohydrobromide

描述

属性

IUPAC Name |

hydrazine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BrH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHXJLRODLTJOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13775-80-9, 23268-00-0 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13775-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine, hydrobromide (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23268-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7065627 | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Hydrazine hydrobromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14786 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13775-80-9 | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013775809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Chemistry of Hydrazine Monohydrobromide

Principles of Hydrazine (B178648) Monohydrobromide Synthesis

The primary method for preparing Hydrazine Monohydrobromide, also known as hydrazinium (B103819) bromide, is a direct and straightforward acid-base reaction. This salt is the product of the neutralization of hydrazine, a weak base, with hydrobromic acid.

The synthesis of this compound is typically achieved by the addition of aqueous hydrobromic acid to an aqueous solution of hydrazine. chemicalbook.comlookchem.com This reaction is an exothermic neutralization process where the hydrazine molecule (N₂H₄) is protonated by the hydrobromic acid (HBr) to form the hydrazinium cation (N₂H₅⁺) and the bromide anion (Br⁻). The resulting product is the hydrobromide salt of hydrazine. chemicalbook.com The product can then be isolated from the solution, often as white, monoclinic crystalline flakes. lookchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 13775-80-9 |

| Molecular Formula | BrH₅N₂ |

| Molecular Weight | 112.96 g/mol |

| Appearance | White crystalline flakes |

| Melting Point | 87-92 °C |

| Solubility | Soluble in water and lower alcohols |

Data sourced from LookChem and ChemicalBook. chemicalbook.comlookchem.com

Advanced Synthesis of Hydrazide Derivatives Utilizing Hydrazine Precursors

Hydrazine and its hydrated form, hydrazine hydrate (B1144303), are fundamental precursors in the synthesis of a broad class of organic compounds known as hydrazides. These reactions typically involve the nucleophilic attack of the hydrazine nitrogen on a carbonyl carbon of a carboxylic acid derivative.

The reaction between an ester and hydrazine hydrate, known as hydrazinolysis, is a widely used and effective method for the preparation of acyl hydrazides. wikipedia.orgrdd.edu.iq This condensation reaction involves refluxing the corresponding ester with hydrazine hydrate, often in an alcohol solvent like ethanol (B145695). nih.govnih.gov The process can take several hours to complete. nih.govresearchgate.net The general mechanism involves the nucleophilic acyl substitution where the hydrazine displaces the alkoxy group (-OR) of the ester. Using an excess of hydrazine hydrate is a common strategy to ensure the reaction goes to completion and to minimize the formation of undesired byproducts. researchgate.net

Table 2: General Conditions for Ester Condensation with Hydrazine Hydrate

| Parameter | Condition | Research Finding |

|---|---|---|

| Reactants | Ester, Hydrazine Hydrate | A solution of fatty acid esters (0.1 M) in ethanol was mixed with hydrazine hydrate (95%, 0.2 M). nih.gov |

| Solvent | Ethanol or Methanol | The reaction is typically carried out in an alcohol solvent. nih.govresearchgate.net |

| Temperature | Reflux | The reaction mixture is generally refluxed at temperatures between 55-80 °C. nih.govresearchgate.net |

| Duration | 1 to 4 hours | Reflux time can vary depending on the specific ester's reactivity. nih.govresearchgate.net |

| Work-up | Cooling and Recrystallization | Upon cooling, the solid hydrazide product often separates and can be purified by recrystallization from ethanol. nih.gov |

Acid chlorides are highly reactive carboxylic acid derivatives that react rapidly with hydrazine to form hydrazides. egranth.ac.in The reaction proceeds via a nucleophilic acyl substitution, where the electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic nitrogen of hydrazine. google.com

A significant challenge in this synthesis is the potential for a secondary reaction, where the initially formed monohydrazide reacts with another molecule of the acid chloride. This side reaction produces a 1,2-diacylhydrazine byproduct, which can be difficult to separate from the desired product. orgsyn.org The high reactivity of acid chlorides makes it challenging to stop the reaction at the monohydrazide stage. egranth.ac.in

To control this reaction and maximize the yield of the monohydrazide, specific strategies are employed. One common approach is to add the acyl chloride continuously and in a controlled manner to a stirred, substantially uniform slurry of hydrazine in an inert solvent at low temperatures (e.g., -68°C to -75°C). google.com This method helps to maintain a high concentration of hydrazine relative to the acid chloride, favoring the formation of the monohydrazide and limiting the production of the bis-hydrazide byproduct. google.com

Optimization Strategies for this compound Synthesis and Related Compounds

Optimizing the synthesis of this compound and its related hydrazide derivatives focuses on enhancing reaction efficiency, improving product yields, reducing reaction times, and employing safer, more environmentally friendly methods.

For the synthesis of hydrazide compounds, several modern optimization strategies have been developed:

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to be a highly efficient, solvent-free, one-pot method for preparing hydrazides directly from carboxylic acids. egranth.ac.inresearchgate.net This technique drastically reduces reaction times from hours under conventional heating to mere seconds or minutes, leading to significant energy savings and higher yields. researchgate.net

Flow Chemistry : Continuous flow processes represent a modern approach for the synthesis of acid hydrazides. This methodology allows for superior control over reaction parameters, enhanced safety when handling hazardous reagents like hydrazine at elevated temperatures, and is readily scalable for larger-scale production. osti.gov

Stoichiometric Control : A fundamental optimization strategy, particularly in hydrazide synthesis from reactive precursors like acid chlorides, is the careful control of reactant ratios. Using an excess of hydrazine is a key tactic to prevent the formation of diacyl byproducts. researchgate.netorgsyn.org

Late-Stage Diversification : In more complex applications, such as peptide synthesis, hydrazides can serve as versatile intermediates. Optimization strategies have been developed for the late-stage conversion of peptide hydrazides into other valuable derivatives, such as peptide acids and amides, through controlled oxidation or azidation reactions. explorationpub.com

These optimization strategies not only improve the practical aspects of synthesis but also align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous solvents. egranth.ac.inresearchgate.net

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways

Participation of Hydrazine (B178648) Monohydrobromide in Heterocyclic Synthesis

Hydrazine and its salts are fundamental building blocks in the synthesis of numerous heterocyclic systems due to the two nucleophilic nitrogen atoms. This dual reactivity allows for the formation of stable ring structures through reactions with appropriate electrophilic partners.

The synthesis of pyrazoles, a significant class of azole heterocycles, is prominently achieved through the cyclocondensation of hydrazine with 1,3-difunctional compounds. organic-chemistry.orgdntb.gov.ua This method, often referred to as the Knorr synthesis, is a classic and widely used approach for creating the pyrazole (B372694) ring. researchgate.netwaset.org Hydrazine monohydrobromide can serve as the hydrazine source for this reaction, where the hydrazine molecule acts as a bidentate nucleophile.

The reaction mechanism involves the condensation of hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. organic-chemistry.orgresearchgate.net The process typically proceeds through the following steps:

Nucleophilic attack of one nitrogen atom of hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound.

Formation of a hydrazone intermediate.

An intramolecular cyclization occurs as the second nitrogen atom attacks the remaining carbonyl group.

Dehydration of the resulting cyclic intermediate leads to the formation of the aromatic pyrazole ring.

The versatility of this method allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on the 1,3-dicarbonyl starting material. organic-chemistry.org While the reaction with hydrazine itself can lead to regioisomeric mixtures if the dicarbonyl compound is unsymmetrical, the fundamental pathway remains a cornerstone of pyrazole chemistry. waset.org

Table 1: Key Reactants in Pyrazole Synthesis via Cyclocondensation

| Reactant Class | Role in Reaction | Example | Resulting Structure |

|---|---|---|---|

| Hydrazine/Hydrazine Salt | Bidentate Nucleophile | Hydrazine (from this compound) | Forms the N-N bond of the pyrazole ring |

| 1,3-Diketones | 1,3-Dielectrophile | Acetylacetone | Forms the C-C-C backbone of the pyrazole ring |

This compound is a reagent in the synthesis of aminopyrazoles through its reaction with cyanothioacetamides. Research has shown that the interaction between 2-cyanothioacetamides and hydrazine hydrate (B1144303) involves both the cyano and the thioamide functional groups. This reaction pathway leads to the formation of 3,5-diaminopyrazoles through the elimination of hydrogen sulfide (B99878).

In contrast, when the substrate is a 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamide, the reaction with hydrazine proceeds differently. In this case, the cyclization involves the cyano and enamine groups, while the thiocarbamoyl group remains unaffected, resulting in the formation of 4-thiocarbamoylpyrazoles. This demonstrates the influence of substrate structure on the reaction pathway. The synthesis of 3,5-disubstituted pyrazoles via the cyclocondensation of a 1,2-dinucleophile like hydrazine with 1,3-bielectrophilic reagents is a common and effective strategy.

Table 2: Reactivity of Hydrazine with Cyanothioacetamide Derivatives

| Substrate | Reactive Groups | Product |

|---|---|---|

| 2-Cyanothioacetamide | Cyano and Thioamide | 3,5-Diaminopyrazole |

This reactivity provides a valuable synthetic route to aminopyrazole derivatives, which are important scaffolds in medicinal chemistry and agro-industry.

Reduction Chemistry Facilitated by Hydrazine and its Salts

Hydrazine and its derivatives are well-known reducing agents in organic chemistry. The Wolff-Kishner reduction is a prime example of a powerful reaction that utilizes hydrazine to deoxygenate carbonyl compounds.

The Wolff-Kishner reduction is a fundamental organic reaction used to convert the carbonyl group of aldehydes and ketones into a methylene (B1212753) group (CH₂). This transformation is typically carried out under basic conditions at high temperatures, making it suitable for substrates that are sensitive to acid. This compound can be used as the source of hydrazine for this reaction.

The mechanism of the Wolff-Kishner reduction proceeds in several distinct steps:

Hydrazone Formation: The reaction begins with the condensation of hydrazine with the aldehyde or ketone to form a hydrazone intermediate. This is a nucleophilic addition to the carbonyl group followed by dehydration.

Deprotonation: A strong base (like an alkoxide) deprotonates the terminal nitrogen of the hydrazone, forming a hydrazone anion. This step is often the rate-determining step of the reaction.

Protonation: The resulting anion is protonated at the carbon atom by a solvent molecule (e.g., water or diethylene glycol), forming a neutral diimide intermediate.

Second Deprotonation: The base removes a second proton from the nitrogen atom, leading to the formation of a diimide anion.

Loss of Nitrogen: This unstable anion collapses, releasing a molecule of highly stable dinitrogen gas (N₂) and forming a carbanion.

Final Protonation: The carbanion is rapidly and irreversibly protonated by the solvent to yield the final alkane product.

Table 3: Mechanistic Steps of the Wolff-Kishner Reduction

| Step | Description | Intermediate Formed | Key Transformation |

|---|---|---|---|

| 1 | Condensation of carbonyl with hydrazine | Hydrazone | C=O → C=N-NH₂ |

| 2 | Deprotonation by base | Hydrazone Anion | N-H → N⁻ |

| 3 | Protonation by solvent | Alkyldiimide | C=N → C-N=NH |

| 4 | Second deprotonation by base | Diimide Anion | N-H → N⁻ |

| 5 | Elimination of N₂ | Carbanion | C-N=N⁻ → C⁻ + N₂ |

Interactions with Metal Species and Inorganic Substrates

Hydrazine and its salts are known to react with tin compounds to form complex salts. Specifically, hydrazine has been used in the synthesis of bromostannates and bromostannites. rsc.org These reactions involve the coordination of hydrazine molecules or hydrazinium (B103819) ions with tin(IV) or tin(II) bromide species. This compound can serve as the source for the hydrazinium cation (N₂H₅⁺) in these syntheses. The resulting compounds are inorganic coordination complexes where the hydrazinium cation acts as a counter-ion to the complex tin bromide anion (e.g., [SnBr₆]²⁻).

The reactivity of hydrazine with organometallic complexes of lanthanides, particularly samarium, has been a subject of investigation, especially in the context of dinitrogen activation and fixation. researchgate.netnih.gov Hydrazine can act as a ligand, binding to the samarium metal center. For instance, reactions have been observed between hydrazine and samarium pentamethylcyclopentadienyl complexes. researchgate.net These studies are relevant to understanding the mechanisms of nitrogen-nitrogen bond cleavage and formation, which are crucial steps in the catalytic conversion of dinitrogen to ammonia (B1221849) or hydrazine. nih.gov The use of samarium(II) reagents in conjunction with iron catalysts has been explored for the selective reduction of dinitrogen to hydrazine. nih.gov

Oxidative Chemistry and Degradation Mechanisms

The pyrolysis of hydrazine-containing systems involves complex decomposition pathways that yield a variety of products. The thermal decomposition of hydrazine (N₂H₄) itself is known to produce primarily ammonia (NH₃), nitrogen (N₂), and hydrogen (H₂). mdpi.comnasa.gov

When analyzing the pyrolysis of this compound (N₂H₅Br), the decomposition products would be expected to include those from the hydrazine moiety, along with hydrogen bromide (HBr). The analysis of these products is typically carried out using techniques such as Thermogravimetric Analysis (TGA) coupled with methods like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC/MS) to identify the evolved gaseous species at different temperatures. mdpi.comchromatographyonline.com The relative yields of ammonia, nitrogen, and hydrogen can be influenced by factors such as temperature, pressure, and the presence of catalytic surfaces. nasa.gov

Table 3: Expected Primary Products from this compound Pyrolysis

| Compound | Chemical Formula | Expected Origin | Common Analytical Method |

| Nitrogen | N₂ | Decomposition of hydrazine moiety | GC/MS, Mass Spectrometry |

| Ammonia | NH₃ | Decomposition of hydrazine moiety | Nondispersive Infrared (NDIR), FTIR nasa.gov |

| Hydrogen | H₂ | Decomposition of hydrazine moiety | Gas Chromatography (GC) |

| Hydrogen Bromide | HBr | Decomposition of hydrobromide salt | FTIR, Ion Chromatography |

Data based on the known decomposition products of hydrazine and related salts. mdpi.comnasa.gov

Formation of N-Nitrosodimethylamine from Hydrazine Derivatives via Ozonation

The ozonation of water containing hydrazine derivatives is a known pathway for the formation of N-nitrosodimethylamine (NDMA), a toxic disinfection byproduct. While studies often focus on substituted hydrazines like unsymmetrical dimethylhydrazine (UDMH), the fundamental mechanisms are relevant to the hydrazinium ion. The reaction proceeds through the oxidation of the nitrogen-containing functional group.

Research indicates that NDMA formation from various hydrazine compounds during ozonation in groundwater can have yields ranging from 7.5% to 89%. For most hydrazine derivatives, the formation of NDMA occurs through a reaction with molecular ozone. The process can be influenced by the presence of hydroxyl radicals (•OH); however, scavenging these radicals can lead to an increase in NDMA formation, suggesting a primary role for molecular ozone in the transformation.

Table 1: Molar Conversion Yields of NDMA from Ozonation of Various Precursors

| Precursor Compound | Molar Yield Range (%) in Deionized Water | Notes |

| Various Hydrazine Compounds | 7.5 - 89% | Yields measured in groundwater at pH 7. |

| 1,1-dimethylhydrazine | 61 - 78% | Bromide concentration was found to be an important factor. |

| Acetone dimethylhydrazone | 61 - 78% | Bromide concentration was found to be an important factor. |

| Various other precursors | 12 - 23% | Includes compounds with hydrazone and carbamate (B1207046) moieties. |

Catalytic Decomposition Pathways of Hydrazine Compounds

The catalytic decomposition of hydrazine and its salts is a significant area of research, particularly for hydrogen production. In solution, the hydrazinium ion from this compound can undergo decomposition through several pathways, highly dependent on the catalyst used. The two primary decomposition reactions are:

Complete (Desirable) Decomposition: N₂H₄ → N₂ + 2H₂

Incomplete (Undesirable) Decomposition: 3N₂H₄ → 4NH₃ + N₂

The goal is typically to maximize the first pathway, which produces only nitrogen and hydrogen gas. The choice of catalyst is crucial for controlling the selectivity of the decomposition. Noble metals such as Iridium (Ir) and Platinum (Pt), often supported on materials like ceria (CeO₂), nickel hydroxide (B78521) (Ni(OH)₂), or alumina (B75360) (Al₂O₃), are highly effective. For instance, a 1 wt% Pt-Ni(OH)₂ catalyst has been shown to achieve 100% selectivity for hydrogen and nitrogen production, with no ammonia formation detected.

The decomposition of hydrazine salts, such as hydrazine nitrate (B79036), has been specifically studied using catalysts like Ruthenium on carbon (Ru/C). The reaction mechanism in this system involves a heterogeneous catalytic disproportionation at the catalyst's surface. The reaction conditions, including temperature and alkalinity, also play a critical role. For the Pt-Ni(OH)₂ system, optimal hydrazine conversion was observed at 50°C in a 1 M sodium hydroxide solution.

Table 2: Performance of Various Catalysts in Hydrazine Decomposition

| Catalyst System | Support | Temperature (°C) | H₂ Selectivity / Yield (%) | Key Findings |

| 1 wt% Pt-Ni(OH)₂ | Nickel Hydroxide | 50 | 100% Selectivity | Optimal performance in 1 M NaOH solution. |

| Ir | Cerium(IV) Oxide (CeO₂) | 50 | 38.9% Yield | Preparation method (deposition-precipitation with NaOH) affects activity. |

| Ir | Nickel(II) Oxide (NiO) | 50 | 83.9% Yield | Demonstrated higher selectivity and good stability in recycling tests. |

| Ru/C | Carbon | 40 - 70 | Not specified | Used for decomposition of hydrazine nitrate in nitric acid. |

Environmental Degradation Studies in Aqueous and Soil Matrices

When this compound is released into the environment, it dissolves in water, and its fate is determined by the behavior of the hydrazinium ion.

In Aqueous Systems: The degradation of hydrazine in aqueous environments is highly dependent on several factors, including the presence of dissolved oxygen, metal ions, pH, and temperature. The primary degradation mechanism is oxidation by oxygen, which converts hydrazine to nitrogen gas and water. This process is generally slow in pure water but is significantly accelerated by catalysts like copper (II) ions and phosphate.

Despite their chemical reactivity, hydrazine fuels are noted to be remarkably stable in uncatalyzed aqueous solutions, with potential half-lives of 10 to 14 days in pond and seawater. However, hydrazine solutions are more stable under acidic conditions, which would be relevant for solutions of this compound. The presence of oxygen, particularly under neutral or alkaline conditions, makes the solutions unstable.

Factors Influencing Aqueous Degradation of Hydrazine:

Catalysts: Metal ions, such as Cu(II), significantly increase the rate of oxidation.

Dissolved Oxygen: The primary oxidant for hydrazine degradation in water.

pH: Hydrazine is more stable in acidic conditions.

Temperature: Increased temperature accelerates degradation.

Ionic Strength: A higher concentration of dissolved ions can increase the degradation rate.

In Soil Matrices: In soil, the fate of the hydrazinium ion is governed by adsorption to soil particles and microbial degradation. The interaction with soil is highly dependent on the pH. Under acidic conditions, the positively charged hydrazinium ion (N₂H₅⁺) is the dominant species. This ion can be retained in the soil through ion exchange mechanisms, binding to negatively charged sites on clay minerals and organic matter. This process can immobilize the compound, potentially slowing its transport into groundwater but also affecting its availability for degradation.

Structural Characterization and Spectroscopic Analysis

Advanced Crystallographic Studies of Hydrazine (B178648) Monohydrobromide

The precise three-dimensional arrangement of atoms and ions in the solid state is determined through crystallographic studies, with single crystal X-ray diffraction being the definitive method.

The crystal structure of hydrazine monohydrobromide has been elucidated using single crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with a focused beam of X-rays. The resulting diffraction pattern, which arises from the regular spacing of atoms within the crystal lattice, is collected and analyzed. The positions and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the unit cell, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. For this compound, these studies have confirmed its ionic nature, consisting of hydrazinium (B103819) (N₂H₅⁺) cations and bromide (Br⁻) anions arranged in a repeating lattice.

Crystallographic analysis has revealed that this compound crystallizes in the monoclinic system. The monoclinic system is characterized by three unequal axes, with one axis perpendicular to the plane containing the other two. The symmetry operations that leave the crystal lattice unchanged are described by its space group. For this compound, the specific space group has been identified as C2/c. This designation provides detailed information about the translational and rotational symmetry elements present within the unit cell.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of chemical compounds and probing metabolic pathways.

Proton NMR Spectroscopic Investigations of Hydrazine Metabolism

High-resolution proton NMR (¹H NMR) spectroscopy has proven to be a valuable, non-invasive tool for studying the in vivo metabolism of hydrazine and its biochemical consequences. nih.gov By analyzing biological samples such as urine, researchers can detect and identify various metabolites of hydrazine. nih.gov

Key findings from these investigations include the identification of several major metabolites:

Acetylhydrazine and Diacetylhydrazine: These are products of the body's acetylation pathway.

A Cyclized Metabolite: This compound results from a reaction between hydrazine and endogenous 2-oxoglutarate, forming a hydrazone which then cyclizes. nih.gov

Furthermore, ¹H NMR allows for the simultaneous monitoring of changes in the levels of endogenous metabolites following hydrazine exposure. Dose-dependent increases in urinary taurine (B1682933) and lactate, as well as elevated levels of urinary alpha-alanine and beta-alanine, have been observed. nih.gov Conversely, a decrease in urinary 2-oxoglutarate is also noted, consistent with its consumption in the formation of the cyclized hydrazone metabolite. nih.gov These studies highlight the utility of ¹H NMR for gaining a comprehensive overview of both metabolite formation and the broader systemic effects of hydrazine exposure.

Table 1: Changes in Endogenous Metabolites Detected by ¹H NMR Following Hydrazine Exposure

| Metabolite | Change Observed | Sample Type |

| Taurine | Increase | Urine |

| Lactate | Increase | Urine, Plasma |

| Alpha-alanine | Increase | Urine |

| Beta-alanine | Increase | Urine |

| 2-oxoglutarate | Decrease | Urine |

H1 NMR and C13 NMR Spectroscopic Characterization

The structural characterization of this compound itself is accomplished through standard spectroscopic methods.

¹H NMR Spectroscopy: In ¹H NMR spectroscopy, the hydrazinium cation (N₂H₅⁺) in this compound is expected to produce a signal for its protons. The exact chemical shift of this signal is dependent on factors such as the solvent used and the concentration of the sample. Due to proton exchange with residual water and intermolecular exchange, the signal may appear as a broad singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is a powerful technique for elucidating the carbon skeleton of organic molecules. However, it is not an applicable technique for the characterization of this compound. The compound, with a chemical formula of H₅N₂Br, contains no carbon atoms. Therefore, a ¹³C NMR spectrum cannot be obtained.

Surface Analysis Techniques

This compound is utilized in the fabrication of advanced materials, such as perovskite thin films for optoelectronic applications. Surface analysis techniques are critical for understanding how this compound influences the properties of these materials at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS) in Perovskite Film Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of perovskite solar cells, hydrazine salts have been introduced as additives to improve device performance and stability. rsc.org

XPS is employed to analyze the surface of these treated perovskite films to understand the chemical effects of the additive. For instance, in tin-based perovskite solar cells, a major degradation pathway is the oxidation of Sn²⁺ to Sn⁴⁺. Studies utilizing the related additive hydrazine dihydrochloride (B599025) have shown that its inclusion in the perovskite precursor solution can inhibit this oxidation process. rsc.orgrsc.org XPS analysis of the Sn 3d core level peaks confirms a lower proportion of Sn⁴⁺ on the surface of the treated films compared to untreated control films. rsc.org

Additionally, high-resolution XPS scans of the N 1s region can provide information on the interaction of the hydrazine species with the perovskite surface, confirming its presence and chemical environment. researchgate.netresearchgate.net

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image, measure, and manipulate matter at the nanoscale. It is an essential tool for characterizing the surface morphology and roughness of perovskite films, which are critical factors for device efficiency and longevity.

The use of hydrazine-based additives has been shown to significantly impact the surface topography of these films. For example, a post-treatment strategy using methylhydrazine iodide on perovskite films resulted in a reduction of the root-mean-square (RMS) roughness from 47.84 nm for the control film to 41.82 nm for the treated film. mdpi.com This creation of a smoother surface is believed to facilitate better contact with adjacent layers in a solar cell device, thereby improving performance. mdpi.com

In another application, treatment of Cesium Lead Bromide (CsPbBr₃) nanocrystals with this compound has been used to overcome charge transfer barriers in perovskite light-emitting diodes. AFM imaging confirmed that this treatment leads to a smoother and more uniform surface topography of the nanocrystal films. This improved morphology is crucial for efficient device operation.

Table 2: AFM Surface Roughness Data for Perovskite Films

| Perovskite Film Treatment | Root-Mean-Square (RMS) Roughness |

| Control (Untreated) | 47.84 nm |

| Methylhydrazine Iodide Treated | 41.82 nm |

Theoretical and Computational Chemistry of Hydrazine Monohydrobromide Systems

Electronic Structure and Reactivity Prediction via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and predict the reactivity of chemical systems. For hydrazine (B178648) and its derivatives, DFT calculations are employed to optimize molecular geometries and analyze key molecular properties. These calculations can reveal important parameters such as atomic charges, the distribution of electronic density, electrostatic potentials, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and dipole moments.

DFT studies on hydrazine derivatives highlight how different substituent groups can create significant polarization effects, which in turn impact the compound's reactivity and stability. For instance, the interaction between an electron-withdrawing group like dinitrophenyl and a versatile hydrazine core can enhance the molecule's functional versatility. The HOMO and LUMO energy levels are particularly crucial as they help in understanding the charge transfer mechanisms within the molecule. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

In studies of the interaction between hydrazine and other molecules, such as nitroform, DFT at the B3LYP/6-311++G(d,p) level has been used to investigate different structural models, including cyclic and ion-pair configurations, to determine their electronic stability. Furthermore, DFT has been instrumental in exploring the decomposition mechanisms of hydrazine on catalytic surfaces. These calculations can determine the reaction and barrier energies for elementary steps like N-N and N-H bond cleavage, finding that hydrazine decomposition to NH2 via N-N bond scission is often energetically favorable.

Below is a table summarizing typical molecular parameters that can be derived from DFT calculations for hydrazine derivatives.

| Molecular Parameter | Description | Significance in Reactivity Prediction |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity as a nucleophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electrophile. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap implies lower kinetic stability and higher chemical reactivity. |

| Dipole Moment | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |

| Electrostatic Potential | Represents the net electrostatic effect of the total charge distribution. | Helps predict how molecules will interact with each other, identifying sites for electrophilic or nucleophilic attack. |

Computational Elucidation of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the complex reaction mechanisms between hydrazine derivatives and ozone. The ozonation of industrially significant hydrazines, such as monomethylhydrazine (MMH) and unsymmetrical dimethylhydrazine (UDMH), is of particular interest due to the potential formation of toxic transformation products like N-nitrosodimethylamine (NDMA).

Theoretical calculations, often using methods like the second-order Møller-Plesset perturbation theory (MP2), have been used to explore the formation mechanisms of various products. Studies indicate that the reaction can proceed through two primary pathways:

Hydrogen Abstraction: The reaction initiates with a hydrogen atom being abstracted from the -NH2 group of the hydrazine by an ozone molecule. This leads to the formation of an N-radical species, which is subsequently oxidized.

Oxygen Addition: This pathway involves an initial addition of an oxygen atom to the -NH2 group, forming an N-oxide radical, which can then rearrange to form the final products.

Computational investigations have shown that with excess ozone, the initial hydrogen abstraction is followed by an oxygen addition mechanism, leading to NDMA as a major product. The ozonation of UDMH can also generate an acetaldehyde (B116499) intermediate, which then reacts with another UDMH molecule to form acetaldehyde dimethyl hydrazine (ADMH). Subsequent ozonation of ADMH can also yield NDMA. These computational models help to understand the preferable reaction pathways and the conditions that favor the formation of specific byproducts.

Simulation of Charge Carrier Dynamics and Transport Properties

The simulation of charge carrier dynamics and transport properties in materials is essential for applications in electronics. While specific studies on hydrazine monohydrobromide are not prevalent, the methodologies used for other liquids and molecular systems are applicable. Techniques like terahertz (THz) time-domain spectroscopy, combined with theoretical models, are used to probe the transport properties and dynamics of free electrons.

In a typical simulation approach, an ultraviolet pump pulse might be used to photogenerate charge carriers (electrons), and a subsequent THz electromagnetic pulse acts as a probe. By analyzing the complex dielectric response over a wide frequency range, researchers can infer key transport parameters. The Drude model is often applied to this data to determine the electron scattering time and the density of the charge carriers. The time evolution of the carrier density can reveal dynamics such as electron-ion recombination over very short timescales. These computational and experimental techniques provide a powerful framework for understanding how charge is transported through a medium at the molecular level, which would be critical for evaluating the potential of hydrazine salts in electronic applications.

Quantum Chemical Calculations on Hydrazine and its Salts

Quantum chemical calculations provide a foundational understanding of the intrinsic properties of hydrazine and its salts. Various methods are used to derive highly accurate thermochemical data, such as gas-phase enthalpies of formation, using approaches like the G4 composite method combined with isodesmic reaction schemes. These calculations are fundamental for assessing the energetic properties of these compounds.

Static ab initio calculations and molecular dynamics simulations are used to study the effects of quantum and thermal fluctuations on the structure, dynamics, and spectra of hydrazine. Such studies can probe the molecule's equilibrium structure and vibrational frequencies. For instance, the structure of hydrazine is known to adopt a gauche conformation. Quantum chemical methods are also employed to study the interaction of hydrazine and its derivatives with other substances, such as the intercalation of hydrazine hydrate (B1144303) in kaolinite, providing insights into adsorption and intermolecular forces at the quantum level.

Applications in Functional Materials and Device Engineering

Hydrazine (B178648) Monohydrobromide as a Performance-Enhancing Additive in Perovskite Solar Cells

Perovskite solar cells are a promising photovoltaic technology, and the incorporation of additives like hydrazine monohydrobromide has been shown to be an effective strategy for improving their efficiency and longevity.

Mitigation of Sn²⁺ Oxidation and Device Performance Enhancement

One of the significant challenges in tin (Sn)-based perovskite solar cells is the facile oxidation of Sn²⁺ to Sn⁴⁺, which degrades the material and hampers device performance. This compound, often in conjunction with other compounds, has been effectively used to suppress this oxidation process. For instance, the simultaneous introduction of hydrazine monohydrochloride (a similar halide salt) and diethylamine (B46881) hydrochloride into the precursor solution has been shown to effectively suppress the oxidation of Sn²⁺. icm.edu.pl This mitigation of oxidation leads to a reduction in defects and trap states within the perovskite material. xiahepublishing.com

The practical impact of this is a significant enhancement in the photovoltaic performance of the solar cells. The addition of this compound can lead to an increase in the open-circuit voltage (Voc) by widening the bandgap of the perovskite. xiahepublishing.com Research has demonstrated a notable improvement in power conversion efficiency (PCE) with the use of hydrazine-based additives. For example, one study reported a 39.5% improvement in PCE for an optimized perovskite solar cell, achieving a final efficiency of 7.81% compared to the reference device. xiahepublishing.com

Table 1: Performance Enhancement of Perovskite Solar Cells with Hydrazine-Based Additives

| Parameter | Reference Device | Optimized Device with Hydrazine Additive | Percentage Improvement |

|---|---|---|---|

| Power Conversion Efficiency (PCE) | --- | 7.81% | 39.5% |

Influence on Perovskite Film Crystallization and Morphology

The quality of the perovskite film is paramount to the performance of the solar cell. This compound has been found to influence the crystallization process, leading to improved film morphology. When used as an additive, it can decelerate the crystallization rate of the perovskite film. icm.edu.pl This slower process allows for the formation of a higher-quality quasi-2D film with fewer defects. icm.edu.pl The improved film morphology is characterized by better coverage and enhanced crystallinity.

Surface Modification of Nanocrystals for Optoelectronic Applications

The performance of optoelectronic devices such as light-emitting diodes (LEDs) is highly dependent on the properties of the surfaces and interfaces of the materials used. Hydrazine-based compounds have shown promise in the surface modification of nanocrystals for these applications.

Overcoming Charge Transfer Barriers in Perovskite Light-Emitting Diodes

In perovskite LEDs, efficient charge injection and transport are crucial for high brightness and efficiency. Surface defects on perovskite nanocrystals can act as barriers to charge transfer, leading to poor device performance. While specific research on this compound is limited in this area, the use of hydrazine cations has been shown to be effective in eliminating chlorine vacancies on the surface of perovskite nanocrystals. This surface passivation is critical for enabling efficient pure blue light-emitting diodes. Furthermore, hydrazine hydrate (B1144303) has been used for the surface modification of the cadmium sulfide (B99878) (CdS) electron transport layer in solar cells, which improves the interfacial quality and enhances device efficiency. ekb.eg This suggests that the hydrazine moiety can play a significant role in overcoming charge transfer barriers at the interfaces of optoelectronic devices.

Advanced Materials Synthesis Using this compound as a Precursor

Information in the public domain regarding the specific use of this compound as a precursor for the synthesis of other advanced functional materials is limited. While various hydrazine derivatives are widely used in the synthesis of metal complexes, polymers, and other materials, the direct application of this compound as a starting material in these syntheses is not well-documented in available research. xiahepublishing.commdpi.com

Future Research Directions and Translational Perspectives

Interdisciplinary Integration in Hydrazine (B178648) Monohydrobromide Research

The full potential of hydrazine monohydrobromide can be unlocked through synergistic collaborations that bridge traditional scientific disciplines. Integrating chemistry with materials science, biology, and engineering will pave the way for groundbreaking discoveries and applications.

Chemistry and Biology: The inherent biological activity of the hydrazine moiety provides a fertile ground for interdisciplinary research. researchgate.net Chemists can focus on synthesizing novel derivatives, while biologists and pharmacologists evaluate their efficacy as potential pharmaceuticals, such as antimicrobials or anticancer agents. researchgate.net The study of natural hydrazine-containing compounds and their biosynthetic pathways in microorganisms presents a direct link between organic synthesis and biocatalysis. nih.govnih.gov Understanding these natural processes could inspire the development of enzyme-based production methods for hydrazine derivatives. nih.govnih.gov

Chemistry and Materials Science: Hydrazine derivatives are integral to the production of polymers and are used as blowing agents to create polymer foams. wikipedia.org Collaborative efforts between synthetic chemists and materials scientists could lead to the development of new polymers with tailored properties, using this compound as a key building block or precursor. openpr.com Its role in the synthesis of bromostannates and bromostannites also opens avenues for creating novel inorganic materials with unique electronic or catalytic properties. chemicalbook.com

Chemistry and Agriculture: The application of hydrazine derivatives in agrochemicals, such as pesticides and fungicides, highlights a significant area for interdisciplinary work. openpr.comhydrazine.com Research combining chemical synthesis with agricultural science and toxicology can lead to the creation of more effective and environmentally benign crop protection agents.

Development of Novel Synthetic Routes with Enhanced Sustainability

A paramount goal for future research is the development of environmentally friendly, efficient, and safe methods for synthesizing this compound and its derivatives. This involves embracing the principles of green chemistry to minimize waste, reduce energy consumption, and avoid hazardous substances. rsc.org

Current industrial production of hydrazine hydrate (B1144303), a related compound, has moved towards the hydrogen peroxide process, which is less polluting than older methods like the Raschig and Bayer processes. google.com Future work should aim to further refine such approaches. Key areas of focus include:

Microwave-Assisted Synthesis: Research into the synthesis of hydrazides has demonstrated that microwave irradiation can dramatically reduce reaction times (from hours to seconds) and improve yields while eliminating the need for solvents. egranth.ac.inresearchgate.net Applying this energy-efficient technique to the synthesis of this compound could offer significant environmental and economic benefits. egranth.ac.in

Solvent-Free Reactions: One-pot, solvent-free methods represent a significant step towards greener chemical production. researchgate.net Developing a solid-state or solvent-free route from carboxylic acids and hydrazine hydrate, for example, would enhance atom economy and reduce waste. egranth.ac.inresearchgate.net

Catalyst Development: The use of efficient and recyclable catalysts can improve the sustainability of synthetic processes. organic-chemistry.org For instance, research on iridium catalysts for producing hydrogen from hydrous hydrazine showcases how catalysis can be applied to hydrazine-related processes for sustainable energy applications. mdpi.com

The table below illustrates the potential improvements offered by green chemistry methodologies, using hydrazide synthesis as a model. researchgate.net

| Metric | Conventional Method | Green Method (Microwave) | Improvement |

| Overall Yield | 77.0% | 90.0% | 13% Increase |

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Energy Consumption | High | Low (0.015-0.050 KWh) | 180-400 times less |

| E(nvironmental) Factor | 4.5 | 0.3 | 93.3% Reduction |

| Atom Economy | 62.3% | 79.1% | 16.8% Increase |

| Reaction Mass Efficiency | 16.0% | 69.2% | 53.2% Increase |

This data is based on a comparative study of benzoic hydrazide synthesis and serves as an example for potential advancements in this compound production. researchgate.net

Exploration of Uncharted Reactivity and Application Domains

While some applications of this compound are established, its full reactive potential and utility remain largely untapped. Future research should focus on exploring its novel chemical transformations and identifying new areas of application.

Precursor for Heterocyclic Synthesis: Hydrazines are valuable precursors for synthesizing a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals. researchgate.netnih.gov The reactivity of this compound can be harnessed to create novel triazoles, oxadiazoles, quinazolines, and other nitrogen-containing ring systems with potential biological activity. nih.gov Its use in the synthesis of 2-(2′-furoyl)-4(5)-(2′-furanyl)-1H-imidazole is a testament to its utility as a synthetic intermediate. chemicalbook.com

Advanced Materials and Propellants: Hydrazine is famously used as a rocket propellant and in emergency power units, such as in the F-16 fighter jet. wikipedia.orghydrazine.com Research could investigate whether this compound can serve as a more stable, safer, or higher-performing solid precursor for these applications. Its decomposition properties could be tailored for use as a gas-forming agent in applications similar to airbags, where sodium azide (B81097) (produced from hydrazine) is currently used. wikipedia.org

Analytical Chemistry and Sensors: The development of novel techniques for the sensitive detection of hydrazine hydrate points to a new application domain in analytical chemistry. rsc.org Future work could explore the use of this compound as a standard or reagent in the development of new colorimetric or electrochemical sensors for environmental monitoring or industrial process control.

Advanced Computational Design for Next-Generation this compound Materials

Computational chemistry and in silico modeling are indispensable tools for accelerating the discovery and development of new materials and processes. These methods provide deep insights into reaction mechanisms and allow for the rational design of molecules with specific, targeted functions.

Elucidating Reaction Mechanisms: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model complex reaction pathways that are difficult to study experimentally. nih.gov For instance, DFT has been applied to elucidate the associative mechanism for hydrazine synthesis on catalyst surfaces, identifying activation barriers and key intermediates. nih.govd-nb.inforesearchgate.net Similar computational studies on the synthesis, decomposition, and reactivity of this compound could reveal mechanistic details that lead to process optimization and the discovery of novel reactions. nasa.gov

Designing Novel Bioactive Molecules: In silico techniques like molecular docking are powerful tools for designing new drug candidates. mdpi.com Researchers can design libraries of virtual this compound derivatives and screen them against biological targets, such as enzymes or receptors. researchgate.netnih.gov This approach has been successfully used to identify promising hydrazide-hydrazone derivatives as potential cholinesterase inhibitors for Alzheimer's disease treatment. nih.govresearchgate.net Subsequent in silico analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can predict the pharmacokinetic profile of these designed compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Predicting Material Properties: Computational modeling can predict the properties of new materials derived from this compound. By simulating molecular structures and interactions, it is possible to forecast the electronic, mechanical, and thermal properties of novel polymers or inorganic materials before they are synthesized, guiding experimental efforts toward the most promising targets.

The following table summarizes the application of computational methods in hydrazine-related research.

| Computational Method | Application | Subject Compound(s) | Key Insights |

| Density Functional Theory (DFT) | Reaction Mechanism Elucidation | Hydrazine, Hydrazine Derivatives | Calculation of activation energy barriers, identification of reaction intermediates and transition states. nih.govnih.govresearchgate.net |

| Molecular Docking | Bioactivity Prediction | Hydrazide-Hydrazone Derivatives | Prediction of binding affinity and interactions with target enzymes (e.g., cholinesterase, kinases). researchgate.netnih.gov |

| ADMET Prediction | Pharmacokinetic Profiling | Novel Hydrazide Derivatives | In silico assessment of drug-likeness, including intestinal absorption, metabolism, and excretion. mdpi.com |

| Chemical Kinetic Modeling | Decomposition Analysis | Gas-Phase Hydrazine | Development and validation of detailed mechanisms for decomposition and combustion processes. nasa.govmdpi.com |

By integrating these advanced computational strategies, researchers can significantly shorten the development cycle for new technologies based on this compound, moving from concept to application with greater efficiency and precision.

常见问题

Q. What are the established methods for synthesizing and characterizing hydrazine monohydrobromide (HZBr)?

this compound is synthesized by reacting hydrazine with hydrobromic acid under controlled conditions. Key characterization techniques include:

- FTIR spectroscopy to confirm the presence of N–H and Br– bonds, with specific absorption bands for hydrazine derivatives .

- Elemental analysis (C, H, N, Br) to verify stoichiometry and purity, critical for reproducibility in catalytic studies .

- X-ray diffraction (XRD) for crystallographic data, though limited structural studies are reported in the literature.

Q. How can this compound be quantified in aqueous solutions?

Spectrophotometric methods using potassium permanganate (KMnO₄) are widely employed:

- Absorbance maxima at 546 nm and 526 nm for KMnO₄ reduction by hydrazine, with molar absorptivities of ~2192–2279 L·mol⁻¹·cm⁻¹ .

- Flow injection analysis (FIA) coupled with liquid chromatography improves sensitivity for trace hydrazine detection in complex matrices (e.g., nuclear reprocessing streams) .

Q. What thermophysical properties of hydrazine derivatives are critical for propulsion system design?

While direct data on HZBr is scarce, studies on pure hydrazine and its derivatives highlight:

- Density and viscosity under varying temperatures/pressures, essential for injector design in monopropellant thrusters .

- Decomposition kinetics in catalytic chambers, where complete dissociation into NH₃, N₂, and H₂ is required for optimal nozzle performance .

Advanced Research Questions

Q. How does this compound enhance colloidal stability in nanomaterials?

HZBr acts as an inorganic ligand for perovskite nanocrystals (e.g., CsPbBr₃):

- Surface modification via electrostatic stabilization improves dispersion in polar solvents, critical for optoelectronic applications .

- Excess Br⁻ ions from HZBr passivate surface defects, reducing non-radiative recombination losses .

Q. What computational and experimental strategies resolve contradictions in hydrazine decomposition catalysis?

- Experimental focus : Ni-Ir/CeO₂ catalysts achieve >95% H₂ selectivity from hydrous hydrazine, attributed to synergistic metal-support interactions .

- Computational insights : Density functional theory (DFT) identifies [2.2.2]-bicyclic hydrazine catalysts as optimal for lowering activation barriers in cycloreversion steps .

- Contradiction note : While experimental studies prioritize solvent-phase decomposition (e.g., for fuel cells), computational models often neglect solvent effects, leading to discrepancies in predicted vs. observed reaction pathways .

Q. Can HZBr be integrated into photocatalytic hydrogen evolution systems?

- MoSe₂/CdS-CdSe composites synthesized via hydrothermal methods using hydrazine derivatives show enhanced H₂ production (e.g., 12.8 mmol·g⁻¹·h⁻¹) due to improved charge separation .

- Key variables : Hydrazine concentration controls phase modulation of MoSe₂, optimizing active sites for proton reduction .

Q. How do detection mechanisms for hydrazine derivatives balance sensitivity and selectivity?

- Fluorogenic probes utilize hydrazine’s nucleophilicty to trigger intramolecular charge transfer (ICT), achieving detection limits as low as 0.1 ppm .

- Electrochemical sensors with graphene oxide (GO)-modified electrodes leverage HZBr’s redox activity, though interference from NH₃ remains a challenge .

Methodological Challenges and Data Gaps

- Synthesis reproducibility : Limited XRD data for HZBr crystals complicates structural benchmarking .

- Catalyst design : Most studies focus on hydrazine hydrate; HZBr-specific decomposition pathways require mechanistic elucidation .

- Toxicity handling : HZBr’s acute toxicity demands strict protocols for in situ generation and neutralization in lab settings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。